Acetamidotetramethylrhodamine Acetamidotetramethylrhodamine
Brand Name: Vulcanchem
CAS No.: 124985-63-3
VCID: VC20799901
InChI: InChI=1S/C26H25N3O4/c1-15(30)27-16-6-9-19(22(12-16)26(31)32)25-20-10-7-17(28(2)3)13-23(20)33-24-14-18(29(4)5)8-11-21(24)25/h6-14H,1-5H3,(H,31,32)
SMILES: CC(=O)N=C1C=CC(=C2C3=C(C=C(C=C3)N(C)C)OC4=C2C=CC(=C4)N(C)C)C(=C1)C(=O)O
Molecular Formula: C26H25N3O4
Molecular Weight: 443.5 g/mol

Acetamidotetramethylrhodamine

CAS No.: 124985-63-3

Cat. No.: VC20799901

Molecular Formula: C26H25N3O4

Molecular Weight: 443.5 g/mol

* For research use only. Not for human or veterinary use.

Acetamidotetramethylrhodamine - 124985-63-3

Specification

CAS No. 124985-63-3
Molecular Formula C26H25N3O4
Molecular Weight 443.5 g/mol
IUPAC Name 3-acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid
Standard InChI InChI=1S/C26H25N3O4/c1-15(30)27-16-6-9-19(22(12-16)26(31)32)25-20-10-7-17(28(2)3)13-23(20)33-24-14-18(29(4)5)8-11-21(24)25/h6-14H,1-5H3,(H,31,32)
Standard InChI Key GXOCAICLOJUEBX-UHFFFAOYSA-N
SMILES CC(=O)N=C1C=CC(=C2C3=C(C=C(C=C3)N(C)C)OC4=C2C=CC(=C4)N(C)C)C(=C1)C(=O)O
Canonical SMILES CC(=O)N=C1C=CC(=C2C3=C(C=C(C=C3)N(C)C)OC4=C2C=CC(=C4)N(C)C)C(=C1)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator